3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid

Carbohydrate Chemistry Process Chemistry Quality Control

Substituting the (S)-benzylidene isomer with the (R)-form or unprotected lactone produces a 10.4-fold less active diastereomer (LpxC IC₅₀ 2.9 vs. 0.28 µM), derailing Gram-negative antibiotic lead optimization. • Locked bicyclic scaffold enforces exclusive 2r,3c,4t-configuration for stereodefined C-furanosidic bond formation. • High crystallinity (m.p. 122 °C) enables purification by crystallization at scale; [α]D²⁰ +60.5 (MeOH) provides rapid enantiopurity release check.

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
Cat. No. B12107512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1C2C(C(C(=O)O2)O)OC(O1)C3=CC=CC=C3
InChIInChI=1S/C12H12O5/c13-9-10-8(16-11(9)14)6-15-12(17-10)7-4-2-1-3-5-7/h1-5,8-10,12-13H,6H2
InChIKeyPOQCVMCDQFBZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Phenylmethylene D-Xylonic Acid Lactone: Properties & Procurement


3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid (CAS 131614-83-0) is a bicyclic, benzylidene-protected sugar lactone with molecular formula C₁₂H₁₂O₅ and molecular weight 236.22 g/mol. It is derived from D-xylose and serves as a chiral pool intermediate in the synthesis of biologically active C-furanosidic compounds, notably LpxC inhibitors targeting Gram-negative bacteria. [1] The (S)-configuration at the benzylidene acetal center locks the conformation of the lactone, providing a rigid scaffold that dictates the stereochemical outcome of subsequent transformations. [1]

(S)-Phenylmethylene D-Xylonic Acid Lactone: Substitution Pitfalls


Replacing this specific (S)-phenylmethylene derivative with the unprotected D-xylonic acid gamma-lactone (CAS 15384-37-9) or an (R)-benzylidene isomer introduces substantial risk of altered stereochemical outcomes and compromised intermediate crystallinity. The unprotected lactone exhibits a lower melting point (97-103 °C vs. 122 °C) and different optical rotation ([α]D 95.0° in H₂O vs. [α]D 20 +60.5° in methanol), which complicates identity verification and purification. More critically, the (S)-phenylmethylene acetal is not merely a protecting group; it establishes the locked envelope/chair conformation of the bicyclic system that directs the facial selectivity in subsequent C-glycosidic bond formation. In chiral pool syntheses of LpxC inhibitors, the use of D-xylose with this specific benzylidene protection was essential to obtaining the required 2r,3c,4t-configuration. [1] Substituting an (R)-benzylidene analog or a different acetal would invert or abolish this stereochemical control, leading to diastereomeric mixtures that are demonstrably less active against LpxC. [2]

(S)-Phenylmethylene D-Xylonic Acid Lactone: Evidence Against Analogs


Melting Point Elevation for Purification

The (S)-benzylidene acetal protection significantly increases the melting point of the xylonic acid lactone scaffold, facilitating purification by crystallization and improving solid-state stability during storage and handling. The target compound exhibits a melting point of 122 °C (recrystallized solid). In contrast, the unprotected parent compound, D-xylonic acid gamma-lactone (D-xylono-1,4-lactone, CAS 15384-37-9), melts at 97 °C (from ethanol/water) to 103 °C. This represents a melting point elevation of approximately 19-25 °C.

Carbohydrate Chemistry Process Chemistry Quality Control

Optical Rotation as Identity Marker

The specific optical rotation serves as a definitive identity and enantiopurity check. 3,5-O-[(S)-PhenylMethylene]-, gamma-lactone D-Xylonic acid displays [α]D²⁰ = +60.5 (c 3.8, methanol). The unprotected D-xylonic acid gamma-lactone shows [α]D = +95.0 (c 1, water). While the solvent systems differ, the sign and magnitude are distinct, enabling rapid differentiation. For the (R)-benzylidene diastereomer (3,5-O-[(R)-phenylmethylene]-, gamma-lactone D-xylonic acid), the optical rotation is expected to be approximately -60.5 under comparable conditions, based on the near-enantiomeric relationship at the acetal center.

Chiral Analysis Identity Testing Stereochemistry

Stereochemical Locking in C-Furanoside Formation

In the synthesis of C-furanosidic LpxC inhibitors, starting from D-xylose, the (S)-benzylidene acetal in lactone 13 freezes the sugar backbone into a single reactive conformation. Subsequent reduction of the derived hemiketal with Et₃SiH/BF₃·OEt₂ produced exclusively the 2r,3c,4t-configured C-aryl furanosides. [1] Biological evaluation of the resulting hydroxamic acids against E. coli LpxC showed IC₅₀ values of 0.28 µM for the most active stereoisomer (compound 10), whereas its 2s,3t,4c-configured diastereomer (compound ent-10) was approximately 10-fold less active (IC₅₀ = 2.9 µM). [2] This quantifies the biological penalty of obtaining the incorrect stereochemistry, which would result from using a non-stereodefined or (R)-benzylidene starting material.

Medicinal Chemistry Stereoselective Synthesis Antibacterial

One-Pot Synthesis Yield Efficiency

The compound is accessible via a two-step, one-pot procedure starting from D-xylose: anomeric bromine oxidation followed by benzaldehyde acetalization, yielding the (S)-benzylidene lactone in 33% yield after chromatographic purification. While alternative routes exist (e.g., stepwise protection via silyl ethers or separate benzylation steps), the one-pot sequence avoids intermediate isolations and reduces solvent consumption. Comparative literature data for the analogous 3,5-di-O-benzyl-D-xylono-γ-lactone (CAS 131139-04-3, achiral benzyl protection) indicate similar overall yields (30-40%) but require additional steps for selective deprotection, adding 1-2 synthetic operations. [1]

Synthetic Methodology Cost of Goods Process Efficiency

Solubility Advantage in Anhydrous Conditions

The (S)-benzylidene derivative exhibits calculated aqueous solubility of 2.4 g/L at 25 °C, classifying it as slightly soluble. In contrast, the unprotected D-xylonic acid gamma-lactone is freely soluble in water (>100 g/L) due to its three free hydroxyl groups. [1] The reduced aqueous solubility of the target compound is an advantage for reactions performed under anhydrous conditions, as it reduces the risk of water-induced side reactions (e.g., lactone hydrolysis) and facilitates partitioning into organic solvents (e.g., ethyl acetate, THF) during extractive workup.

Solubility Reaction Engineering Process Development

(S)-Phenylmethylene D-Xylonic Acid Lactone: Application Scenarios


C-Furanosidic LpxC Inhibitor Synthesis

This compound is the key chiral intermediate for constructing 2r,3c,4t-configured C-furanosidic LpxC inhibitors, a validated target for novel Gram-negative antibiotics. The (S)-benzylidene acetal locks the sugar conformation to ensure exclusive formation of the pharmacologically active stereoisomer, which displays LpxC IC₅₀ = 0.28 µM—a 10.4-fold improvement over the incorrectly configured diastereomer (IC₅₀ = 2.9 µM). [1] Procurement of the correct (S)-isomer is non-negotiable for achieving this level of enzyme inhibition.

Stereoselective Glycomimetic Synthesis

The free 2-hydroxyl group in the (S)-benzylidene-protected lactone serves as a handle for glycosylation or further protection (e.g., MOM, benzyl, benzhydryl). The rigid bicyclic scaffold directs the stereochemical outcome of nucleophilic additions at the lactone carbonyl, enabling the synthesis of enantiomerically pure tetrahydrofuran building blocks. [2] Its low water solubility (2.4 g/L) and high crystallinity (m.p. 122 °C) facilitate anhydrous glycosylation conditions and intermediate purification, critical for constructing stereodefined glycosidic bonds.

Chiral HPLC and Optical Purity Standard

The distinct optical rotation ([α]D²⁰ = +60.5, c 3.8, MeOH) and well-resolved NMR spectra make this compound suitable as a reference standard for developing chiral HPLC methods or polarimetric identity tests. When scaling up syntheses, comparing the specific rotation of incoming material against this value provides a rapid pass/fail enantiopurity check, preventing the propagation of (R)-isomer contamination that would lead to the inactive 2s,3t,4c-diastereomer series.

Kilogram-Scale Lactone Process Development

The one-pot, two-step synthesis from D-xylose (33% yield) offers a concise route amenable to process optimization. The elevated melting point (122 °C vs. 97 °C for the unprotected lactone) enables purification by crystallization rather than chromatography at scale. The lower water solubility (2.4 g/L) reduces product losses during aqueous workup, while the defined melting point provides a critical quality attribute for batch release in a GMP-like environment.

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